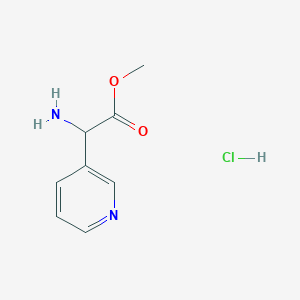

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC17429561

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11ClN2O2 |

|---|---|

| Molecular Weight | 202.64 g/mol |

| IUPAC Name | methyl 2-amino-2-pyridin-3-ylacetate;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H |

| Standard InChI Key | LWZJABSUJSECGN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=CN=CC=C1)N.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with an aminoacetate group, which is further esterified with a methyl group and protonated as a hydrochloride salt. The molecular formula is C₈H₁₁ClN₂O₂ (accounting for the hydrochloride moiety), with a calculated molecular weight of 226.64 g/mol . Key structural features include:

-

A pyridine ring providing aromaticity and potential for π-π interactions.

-

An α-amino ester moiety offering hydrogen-bonding capabilities and metabolic liability.

-

Hydrochloride salt form enhancing solubility in polar solvents .

The SMILES notation COC(=O)C(C1=CN=CC=C1)N.Cl precisely encodes this structure, while the InChIKey AHRUJZICYBJXIK-UHFFFAOYSA-N provides a unique identifier for database searches .

Spectroscopic and Analytical Data

Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry, reveal critical information about molecular conformation:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.08151 | 134.3 |

| [M+Na]⁺ | 189.06345 | 145.0 |

| [M+NH₄]⁺ | 184.10805 | 141.5 |

| [M-H]⁻ | 165.06695 | 135.2 |

These values facilitate identification in mass spectrometry workflows, particularly when differentiating structural isomers .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis protocols are documented for this specific compound, analogous routes for pyridyl amino acid derivatives suggest viable approaches:

-

Amination of Pyridine Acetates:

Reacting 3-pyridylglycidate esters with aqueous ammonia under pressure, followed by esterification and hydrochloride salt formation . -

Catalytic Hydrogenation:

Reduction of corresponding α-imino esters using palladium-on-carbon in methanol, with subsequent acidification .

A representative multi-step synthesis might proceed as:

Process Optimization

Critical parameters for scale-up include:

-

Maintaining pH <3 during salt formation to prevent ester hydrolysis

-

Using anhydrous conditions to avoid side reactions with the hydrochloride counterion

-

Employing ethyl acetate/water biphasic systems for efficient extraction

Reactivity and Functional Group Transformations

Ester Hydrolysis

The methyl ester undergoes saponification under basic conditions (NaOH, H₂O/EtOH, reflux) to yield the carboxylic acid derivative:

This transformation expands utility in prodrug design .

Amino Group Reactivity

The primary amine participates in:

-

Schiff base formation with aldehydes/ketones

-

Amide coupling via EDC/HOBt activation

-

N-alkylation using alkyl halides under basic conditions

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differentiator |

|---|---|---|

| Methyl 2-amino-2-(pyridin-2-yl)acetate | C₈H₁₀N₂O₂ | Pyridine substitution position |

| Ethyl 3-(pyridin-3-yl)propanoate | C₁₀H₁₃NO₂ | Extended carbon chain |

| 6-Trifluoromethyl pyridine analog | C₉H₁₀ClF₃N₂O₂ | Electron-withdrawing CF₃ group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume